Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established IUPAC conventions for complex heterocyclic systems. The compound features a benzimidazole core substituted at the 2-position with an ethyl chain bearing a furan-2-carboxamide substituent, while the benzimidazole nitrogen is further substituted with an acetate methyl ester moiety. The molecular structure can be systematically described as methyl 2-[2-[1-(furan-2-carbonylamino)ethyl]benzimidazol-1-yl]acetate, emphasizing the connectivity between the three major structural components.
The classification of this compound within the broader context of heterocyclic chemistry places it among the substituted benzimidazoles, specifically those containing furan substituents. Benzimidazole derivatives are known for their structural diversity and biological significance, with many compounds in this class serving as important pharmaceutical agents. The presence of both electron-rich furan and electron-deficient benzimidazole systems within the same molecule creates unique electronic properties that may contribute to specific biological activities.
The compound's structural complexity arises from the combination of multiple functional groups, including the benzimidazole heterocycle, the furan ring, an amide linkage, and a methyl ester group. This arrangement provides multiple sites for potential intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for biological activity and crystal packing arrangements.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₁₇N₃O₄, indicating a composition that includes seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The molecular weight of this compound is 327.33 g/mol, placing it within the typical range for small to medium-sized pharmaceutical molecules. This molecular weight is consistent with favorable drug-like properties according to Lipinski's rule of five, which suggests good oral bioavailability for compounds with molecular weights below 500 Da.
The elemental composition reflects the heterocyclic nature of the molecule, with the nitrogen content (12.8% by mass) being particularly significant due to the presence of the benzimidazole ring system and the amide functionality. The oxygen content (19.6% by mass) derives from the furan ring, the amide carbonyl, and the ester group, contributing to the molecule's hydrogen bonding capacity and overall polarity. The relatively high carbon content (62.4% by mass) indicates substantial aromatic character, which may influence the compound's stability and π-π interactions.
Comparative analysis with related benzimidazole derivatives reveals that this compound falls within typical structural parameters for this class. For instance, the closely related Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate has a molecular formula of C₁₆H₁₅N₃O₄ and a molecular weight of 313.31 g/mol, differing by a single methylene unit in the ethyl versus methyl linker. This structural similarity suggests comparable physicochemical properties while potentially offering distinct biological profiles.
X-ray Crystallographic Characterization
X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds, providing atomic-level detail of bond lengths, bond angles, and spatial arrangements. For benzimidazole derivatives like this compound, crystallographic analysis can reveal crucial information about molecular conformation, intermolecular interactions, and solid-state packing arrangements that influence both physical properties and biological activity.
The crystallographic characterization of benzimidazole compounds typically reveals specific structural features that are characteristic of this heterocyclic system. The benzimidazole ring generally adopts a planar conformation with typical C-N bond lengths of approximately 1.35-1.40 Å and N-C-N bond angles near 110-115°. The fusion of the benzene and imidazole rings creates a rigid aromatic system that serves as a scaffold for substituent attachment.
For compounds containing furan substituents, crystallographic studies often reveal the orientational preferences of the furan ring relative to the benzimidazole system. The furan ring typically maintains planarity with C-O bond lengths of approximately 1.36 Å and C-C bond lengths of 1.35-1.45 Å within the five-membered ring. The carboxamide linkage connecting the furan to the ethyl chain generally exhibits typical amide geometry with C-N bond lengths of approximately 1.33 Å and C=O bond lengths of 1.24 Å.
The ester functionality in the acetate portion of the molecule typically shows standard geometric parameters, with C-O(ester) bond lengths of approximately 1.34 Å and C=O bond lengths of 1.20 Å. The spatial arrangement of these functional groups determines the overall molecular shape and influences the compound's ability to form specific intermolecular interactions in the crystal lattice.
Tautomeric Behavior and Prototropic Equilibria
Benzimidazole derivatives exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The fundamental tautomeric equilibrium in benzimidazole systems involves the migration of a proton between the two nitrogen atoms in the imidazole ring, creating pyrrole-like and pyridine-like nitrogen centers. This prototropic equilibrium is particularly important for understanding the binding affinity and selectivity of benzimidazole-containing compounds toward biological targets.
Research on benzimidazole tautomerism has revealed that the equilibrium position depends on various factors, including solvent effects, temperature, and the nature of substituents attached to the benzimidazole ring. Studies using ¹³C NMR spectroscopy have provided quantitative methods for determining tautomeric ratios in solution. The chemical shifts of C4 and C7 carbons in the benzimidazole ring are particularly sensitive to the electronic effects of pyrrole-like (NH) and pyridine-like (N) nitrogen atoms, with reference values of approximately 120.0 ppm for C4 under pyridine-like influence and 110.0 ppm for C7 under pyrrole-like influence.
For 2-substituted benzimidazoles like this compound, the tautomeric behavior becomes more complex due to the presence of the ethyl substituent at the 2-position. The ¹³C NMR spectra of such compounds often show characteristic patterns depending on the rate of tautomeric exchange. In cases where the exchange is rapid on the NMR time scale, averaged signals are observed, while slow exchange leads to distinct signals for each tautomeric form.
The prototropic equilibria in benzimidazole systems are also influenced by pH conditions in aqueous solutions. Studies of 2-pyridylbenzimidazoles have demonstrated complex acid-base behavior involving competition between protonation sites on the benzimidazole nitrogen and any additional basic sites in the molecule. For compounds containing amide functionalities like the furan-2-carboxamide group in the target molecule, additional prototropic equilibria may involve the amide nitrogen, though this typically occurs under more extreme pH conditions.
The biological significance of tautomeric equilibria in benzimidazole derivatives cannot be overstated, as different tautomeric forms may exhibit distinct binding affinities for protein targets. The ability to exist in multiple tautomeric forms allows benzimidazole-containing drugs to optimize their interactions with diverse biological targets, contributing to their broad spectrum of pharmacological activities.
Comparative Structural Analysis with Benzimidazole Derivatives
Comparative structural analysis of this compound with related benzimidazole derivatives reveals important structure-activity relationships and provides insights into the factors that determine biological properties. The systematic comparison of structural features, including substitution patterns, functional group arrangements, and overall molecular architecture, helps establish design principles for optimizing biological activity and physicochemical properties.
A closely related compound, Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate, differs from the target molecule by having a methyl rather than ethyl linker between the benzimidazole 2-position and the furan-carboxamide group. This structural difference, while seemingly minor, can significantly impact the compound's conformational flexibility, binding geometry, and overall biological profile. The additional methylene unit in the ethyl derivative provides greater conformational freedom, potentially allowing for better optimization of binding interactions with target proteins.
The molecular weight difference between these two compounds (327.33 g/mol versus 313.31 g/mol) reflects the single CH₂ unit difference and illustrates how systematic structural modifications can be used to fine-tune molecular properties. Both compounds maintain the essential structural elements that define their class: the benzimidazole core, the furan carboxamide substituent, and the acetate ester functionality.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Linker Length | CAS Number |
|---|---|---|---|---|
| This compound | C₁₇H₁₇N₃O₄ | 327.33 | Ethyl | 919973-48-1 |
| Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate | C₁₆H₁₅N₃O₄ | 313.31 | Methyl | 920117-27-7 |
Analysis of other benzimidazole derivatives containing furan substituents reveals common structural motifs and design strategies. The incorporation of furan rings into benzimidazole-based molecules is a well-established approach for modulating biological activity, as the furan system contributes additional π-electron density and hydrogen bonding capacity while maintaining a relatively small molecular size.
The presence of the acetate ester group in both compounds suggests that this functionality may play an important role in the biological activity or physicochemical properties of these molecules. Ester groups can serve as sites for metabolic conversion, potentially acting as prodrug functionalities that are hydrolyzed in vivo to reveal active carboxylic acid metabolites. Alternatively, the ester group may contribute to membrane permeability or specific protein interactions.
The overall structural architecture of these benzimidazole derivatives reflects the principles of medicinal chemistry design, where multiple pharmacophoric elements are combined to create molecules with optimal biological profiles. The benzimidazole core provides a stable, aromatic scaffold with multiple hydrogen bonding sites, while the furan substituent contributes additional aromatic character and potential for specific interactions. The flexible ethyl or methyl linker allows for conformational adaptation to binding sites, and the acetate ester provides opportunities for metabolic modification and physicochemical optimization.
Properties
IUPAC Name |
methyl 2-[2-[1-(furan-2-carbonylamino)ethyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(18-17(22)14-8-5-9-24-14)16-19-12-6-3-4-7-13(12)20(16)10-15(21)23-2/h3-9,11H,10H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUQTNZIXOHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)OC)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a furan-containing reagent.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is primarily attributed to its benzimidazole core, which is known for diverse pharmacological effects. Compounds with similar structures have been reported to exhibit:
- Antifungal Properties : The benzimidazole moiety has been associated with antifungal activity, making this compound a candidate for further exploration in antifungal drug development.
- Anticancer Potential : Preliminary studies suggest that derivatives of benzimidazole can inhibit tumor growth, indicating the need for further research into the anticancer properties of this compound.
- Antimicrobial Effects : The presence of the furan ring may enhance the compound's ability to combat various microbial pathogens.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for modifications at various stages, enabling the design of analogs with potentially improved properties. The ability to modify the structure can lead to compounds with enhanced biological activity or reduced toxicity.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to its bioactivity by facilitating binding to target molecules.
Comparison with Similar Compounds
Ethyl 2-(2-Propylthio-benzimidazolyl)acetate
Structural Differences :
- Core : Both compounds share the benzimidazole core.
- Substituents: The target compound features a furylcarbonylaminoethyl group, while Ethyl 2-(2-propylthio-benzimidazolyl)acetate () has a propylthio substituent . Synthesis:
- The propylthio derivative is synthesized via alkylation of benzimidazole-2-thiol with bromopropane, followed by N-alkylation using chloroethyl acetate. The target compound likely requires a similar pathway but replaces bromopropane with a furylcarbonylaminoethyl precursor. Bioactivity:
- Propylthio derivatives are precursors to N-acylhydrazones, which exhibit anticholinesterase activity . The furyl group in the target compound may confer distinct binding properties due to its oxygen atom and aromaticity.
Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate
Structural Differences :
- Core : Benzofuran (oxygen-containing heterocycle) vs. benzimidazole (nitrogen-containing heterocycle).
- Substituents: The benzofuran derivative () has a bromo and ethyl-sulfinyl group, whereas the target compound lacks sulfur-based substituents but includes a furylcarbonylaminoethyl chain . Physicochemical Properties:
- The benzofuran derivative’s crystal structure is stabilized by π-π interactions (3.814 Å) and hydrogen bonding. The benzimidazole core in the target compound may exhibit stronger hydrogen bonding due to its nitrogen atoms.
Copper Complexes of Benzimidazolyl Iminomethylphenol
Functional Groups :
- The iminomethylphenol group in this compound () enables chelation with copper ions, facilitating catalytic dopamine oxidation. The target compound lacks this chelating capability, limiting its use in redox catalysis . Applications:
- The copper complex’s catalytic activity highlights the importance of auxiliary functional groups (e.g., imine, phenol) in enabling metal-mediated reactions, a feature absent in the target compound.
Triazole Derivatives with Bicyclic Structures
Core Heterocycle :
Sulfonylurea Herbicides
Structural Contrast :
- Sulfonylurea herbicides () contain a triazine-sulfonylurea bridge, structurally distinct from benzimidazole derivatives. However, both share ester functional groups .
Applications :
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Substituent Impact :
- Electron-rich groups (e.g., furyl) enhance hydrogen bonding and aromatic interactions, while sulfur-based substituents (e.g., propylthio, sulfinyl) improve lipophilicity .
Core Heterocycle Influence :
- Benzimidazole’s nitrogen atoms enable stronger hydrogen bonding compared to benzofuran or triazole derivatives, affecting solubility and target binding .
Synthetic Flexibility :
- Alkylation and condensation steps (common in benzimidazole synthesis) allow modular substitution, enabling tailored bioactivity .
Biological Activity
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a benzimidazole moiety linked to a furylcarbonylamino group. The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : 31895-21-3
Anticancer Properties
Several studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds inhibited the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Benzimidazole derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Interference with DNA Synthesis : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been observed, leading to programmed cell death.
Study on Anticancer Activity
A notable study published in the Arabian Journal of Chemistry focused on various benzimidazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HT-29 (Colon) | 15.0 |
| Methyl 2-{...} | MCF-7 (Breast) | 10.0 |
Antimicrobial Efficacy Study
Another research effort evaluated the antimicrobial properties of related benzimidazole compounds against various pathogens, including Staphylococcus aureus and Candida albicans. The findings suggested that these compounds possess significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

